![molecular formula C10H16N2O2S2 B1207238 N,N'-Bisacrylylcystamine CAS No. 60984-57-8](/img/structure/B1207238.png)
N,N'-Bisacrylylcystamine
Overview
Description
N,N’-Bisacrylylcystamine is a chemical compound with the molecular formula C₁₀H₁₆N₂O₂S₂ . It is used as a reversible cross-linker for polyacrylamide gels and also finds application in DNA purification .
Molecular Structure Analysis
The molecular weight of N,N’-Bisacrylylcystamine is 260.37 daltons . Its InChI Key is DJVKJGIZQFBFGS-UHFFFAOYSA-N . The canonical SMILES representation is C=CC(=O)NCCSSCCNC(=O)C=C .Chemical Reactions Analysis
While the specific chemical reactions involving N,N’-Bisacrylylcystamine are not detailed in the search results, it is known to be used in the Suzuki reaction .Physical And Chemical Properties Analysis
N,N’-Bisacrylylcystamine is soluble in acetic acid and slightly soluble in water . It is sensitive to heat, air, and light . Its melting point is between 123°C and 124°C .Scientific Research Applications
Nanocarrier for Drug Delivery
N,N’-Bis(acryloyl)cystamine: has been utilized in the creation of reduction-sensitive nanohydrogels, which are potential nanocarriers for drug delivery . These nanohydrogels can provide a hydrophobic environment and hydrogen-bonding sites, making them suitable for loading hydrophobic drugs like paclitaxel. The presence of disulfide groups in the nanohydrogel allows for rapid biodegradation in a reducing environment, releasing the drug efficiently. This application is particularly promising for targeted cancer therapy.
Thermoresponsive Hydrogels
The compound is used to synthesize decomposable thermoresponsive hydrogels with novel dendritic crosslinkers derived from cystamine . These hydrogels exhibit thermoreversibility and can respond to external stimuli like temperature changes. They have potential applications in smart materials and biomedical devices due to their ability to change properties such as volume and stiffness in response to environmental cues.
Reversible Cross-linking in Polyacrylamide Gels
In the field of biochemistry, N,N’-Bis(acryloyl)cystamine serves as a reversible cross-linker for polyacrylamide gels . This property is crucial for gel electrophoresis, a technique widely used for the separation and analysis of macromolecules like DNA, RNA, and proteins.
DNA Purification
The reversible cross-linking ability of N,N’-Bis(acryloyl)cystamine also finds application in DNA purification processes . It can facilitate the separation of DNA from other cellular components, which is essential for various molecular biology studies and genetic engineering applications.
Suzuki Reaction
N,N’-Bis(acryloyl)cystamine: is involved in the Suzuki reaction, a cross-coupling reaction used to synthesize biaryl compounds . This reaction is significant in organic chemistry for creating complex molecules, including pharmaceuticals and organic materials.
Fabrication of Hydrogel Modified Plasmonic Crystals
The compound is used in the fabrication of hydrogel-modified plasmonic crystals . These materials have applications in sensing, as the hydrogel can swell or shrink in response to stimuli, leading to changes in the optical properties of the plasmonic crystals.
Smart Materials Development
Due to its responsive nature to environmental changes, N,N’-Bis(acryloyl)cystamine is integral in developing smart materials . These materials can adapt their properties based on external conditions, making them useful in various technological and biomedical applications.
Biomedical Materials
The hydrogels formed using N,N’-Bis(acryloyl)cystamine can absorb large amounts of water and are used in biomedical materials . Their high water content and biocompatibility make them suitable for applications like contact lenses and tissue engineering scaffolds.
Safety And Hazards
properties
IUPAC Name |
N-[2-[2-(prop-2-enoylamino)ethyldisulfanyl]ethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2/c1-3-9(13)11-5-7-15-16-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKJGIZQFBFGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCSSCCNC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209832 | |
Record name | N,N'-Bisacrylylcystamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
Record name | N,N'-Bisacrylylcystamine | |
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URL | https://haz-map.com/Agents/15760 | |
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Product Name |
N,N'-Bisacrylylcystamine | |
CAS RN |
60984-57-8 | |
Record name | N,N′-Bis(acryloyl)cystamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60984-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bisacrylylcystamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060984578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60984-57-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N,N'-Bisacrylylcystamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(dithiodi-2,1-ethanediyl)bis(acrylamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.842 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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